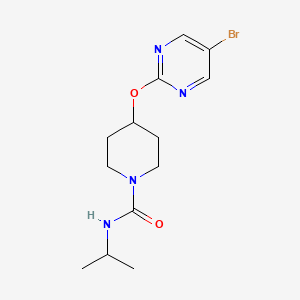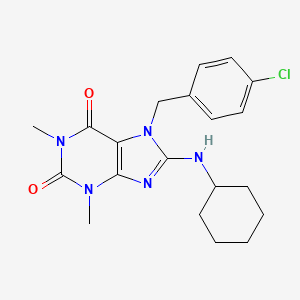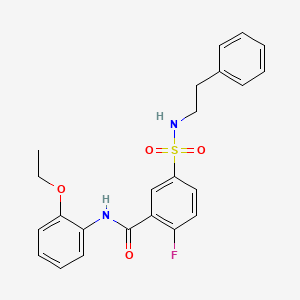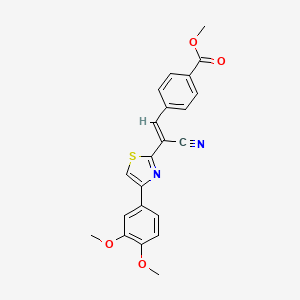
4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperidine and is known for its unique chemical properties that make it suitable for use in different research studies.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide involves the inhibition of certain enzymes and receptors that are involved in the development and progression of various diseases. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and phosphodiesterases, which are known to play a crucial role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide have been extensively studied in various research studies. This compound has been found to exhibit potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs for the treatment of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide in lab experiments is its potent activity against certain enzymes and receptors, which makes it a suitable compound for studying the mechanism of action of these enzymes and receptors. However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can hinder its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the study of the structure-activity relationship of this compound, which can help in the development of more potent and selective inhibitors of certain enzymes and receptors. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases is also an area of future research.
Méthodes De Synthèse
The synthesis of 4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide involves the reaction of piperidine with 5-bromopyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
4-(5-Bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent activity against certain diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-9(2)17-13(19)18-5-3-11(4-6-18)20-12-15-7-10(14)8-16-12/h7-9,11H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLMEZKNZSZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)



![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
